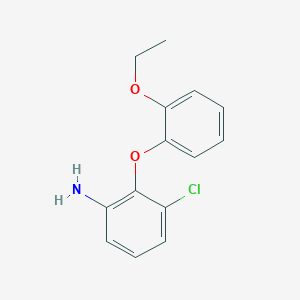![molecular formula C16H18ClNO B1328304 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine CAS No. 103827-03-8](/img/structure/B1328304.png)
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is an organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.78 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a chlorophenylamine moiety. It is commonly used in proteomics research and has various applications in scientific research .
Vorbereitungsmethoden
The synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on benzene rings . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit mitochondrial ATPase and porin, thereby affecting ATP production . The exact molecular targets and pathways involved can vary based on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine can be compared with other similar compounds, such as:
2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and applications.
2-[4-(Tert-butyl)phenoxy]-2-methylpropanoic acid: This compound has a carboxylic acid group, which imparts different chemical properties and uses.
(4-tert-Butylphenoxy)acetyl chloride: This compound contains an acetyl chloride group, making it useful for acylation reactions.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-5-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRXBYJZAZLTDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)

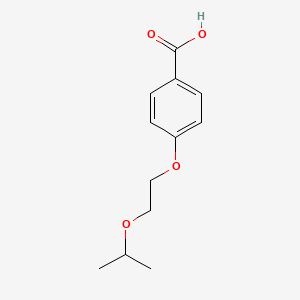
![Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1328232.png)
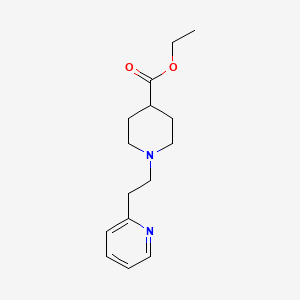
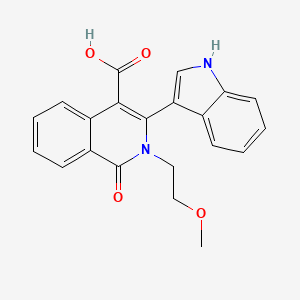
![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)
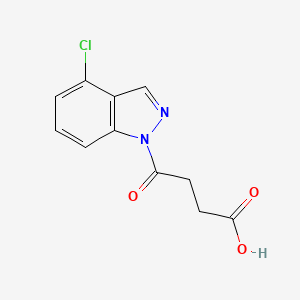
![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)

